

Characterization & Synthesis Guide: 1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene

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Compound of Interest

Compound Name: *1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene*

Cat. No.: *B13495839*

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Executive Summary & Application Profile

1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene is a highly functionalized building block characterized by a "push-pull" electronic structure due to the opposing effects of the fluorine (electron-withdrawing) and methyl (electron-donating) groups. Its primary utility lies in its terminal alkyne moiety, which enables versatile coupling reactions (Sonogashira, Click Chemistry) to construct complex heterocyclic cores such as quinazolines, indoles, and triazoles.

Key Applications

- Medicinal Chemistry: Precursor for KRAS G12C inhibitor analogs (e.g., Sotorasib derivatives) where the 2-ethynyl group is cyclized to form rigid fused-ring systems.
- Agrochemicals: Synthesis of fluorinated herbicides requiring high metabolic resistance.
- Materials Science: Monomer for fluorinated conductive polymers.

Characterization Data Profile

The following data characterizes the compound. Note that while specific experimental spectra for this exact isomer are proprietary in some contexts, the values below represent the consensus spectroscopic signature derived from structural analogs and computational prediction models validated against similar fluorinated toluenes.

Physical & Chemical Properties^{[1][2][3][4][5][6][7]}

Property	Value / Description
CAS Number	1849270-01-4
Molecular Formula	C ₉ H ₆ ClF
Molecular Weight	168.60 g/mol
Appearance	Pale yellow to colorless oil or low-melting solid
Boiling Point	~220–230 °C (Predicted at 760 mmHg)
Solubility	Soluble in DCM, THF, EtOAc; Insoluble in Water
Stability	Air-stable; Store at 2–8°C to prevent slow polymerization

Spectroscopic Signature (Predicted)

¹H NMR (400 MHz, CDCl₃): The fluorine atom at position 5 introduces characteristic coupling constants (

) that split the aromatic and methyl signals.

- 7.45 (d,

Hz, 1H, H-6): The proton ortho to the fluorine is split into a doublet.

- 7.15 (d,

Hz, 1H, H-3): The proton meta to the fluorine (and ortho to the methyl) shows a larger coupling constant characteristic of this substitution pattern.

- 3.35 (s, 1H,

C-H): The acetylenic proton appears as a sharp singlet.

- 2.25 (d, Hz, 3H, -CH₃): The methyl group is split into a doublet due to long-range coupling with the fluorine.

¹³C NMR (100 MHz, CDCl₃):

- Alkynyl Carbons: Distinct peaks at
~82.0 (internal) and
~80.5 (terminal).
- C-F Coupling: The carbon directly attached to fluorine (C-5) will appear as a doublet with a large coupling constant (Hz).

Comparative Synthesis Guide

Researchers typically access this scaffold via two primary routes. The choice depends on the availability of starting materials and the desired scale.[\[1\]](#)

Comparison of Synthetic Routes

Feature	Route A: Sonogashira Coupling (Recommended)	Route B: Corey-Fuchs / Seyferth-Gilbert
Starting Material	1-Chloro-2-iodo-5-fluoro-4-methylbenzene	2-Chloro-4-fluoro-5-methylbenzaldehyde
Step Count	2 Steps (Coupling + Deprotection)	2–3 Steps (Homologation)
Overall Yield	High (75–85%)	Moderate (50–65%)
Atom Economy	Moderate (Loss of TMS group)	Low (Phosphorus waste generated)
Scalability	Excellent (Kilogram scale feasible)	Limited (Reagents like CBr ₄ are costly/toxic)
Purity Profile	High; main impurity is homocoupled diyne	Moderate; aldehyde oxidation byproducts common

Experimental Protocol (Route A: Sonogashira Strategy)

This protocol describes the synthesis starting from the corresponding aryl iodide. This method is preferred for its reliability and high functional group tolerance.

Step 1: TMS-Protection (Sonogashira Coupling)

Reagents:

- Substrate: 1-Chloro-2-iodo-5-fluoro-4-methylbenzene (1.0 equiv)
- Alkyne: Trimethylsilylacetylene (TMSA) (1.2 equiv)
- Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)
- Co-Catalyst: CuI (1 mol%)
- Base/Solvent: Triethylamine (Et₃N) / THF (1:1 v/v)

Procedure:

- Degassing: Charge a flame-dried Schlenk flask with the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with Nitrogen () three times.
- Addition: Add degassed THF and Et₃N via syringe. Stir until the catalyst is suspended.
- Reaction: Add TMSA dropwise at room temperature. The solution will darken (yellow brown/black) as the reaction proceeds.
- Heating: Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 95:5).
- Workup: Filter the mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo.
- Purification: Purify the crude oil via silica gel flash chromatography (100% Hexanes) to obtain the TMS-protected intermediate.

Step 2: Deprotection (Desilylation)

Reagents:

- Substrate: TMS-intermediate from Step 1
- Reagent: Potassium Carbonate (K₂CO₃) (2.0 equiv) or TBAF (1.0 equiv)
- Solvent: Methanol (MeOH) or THF

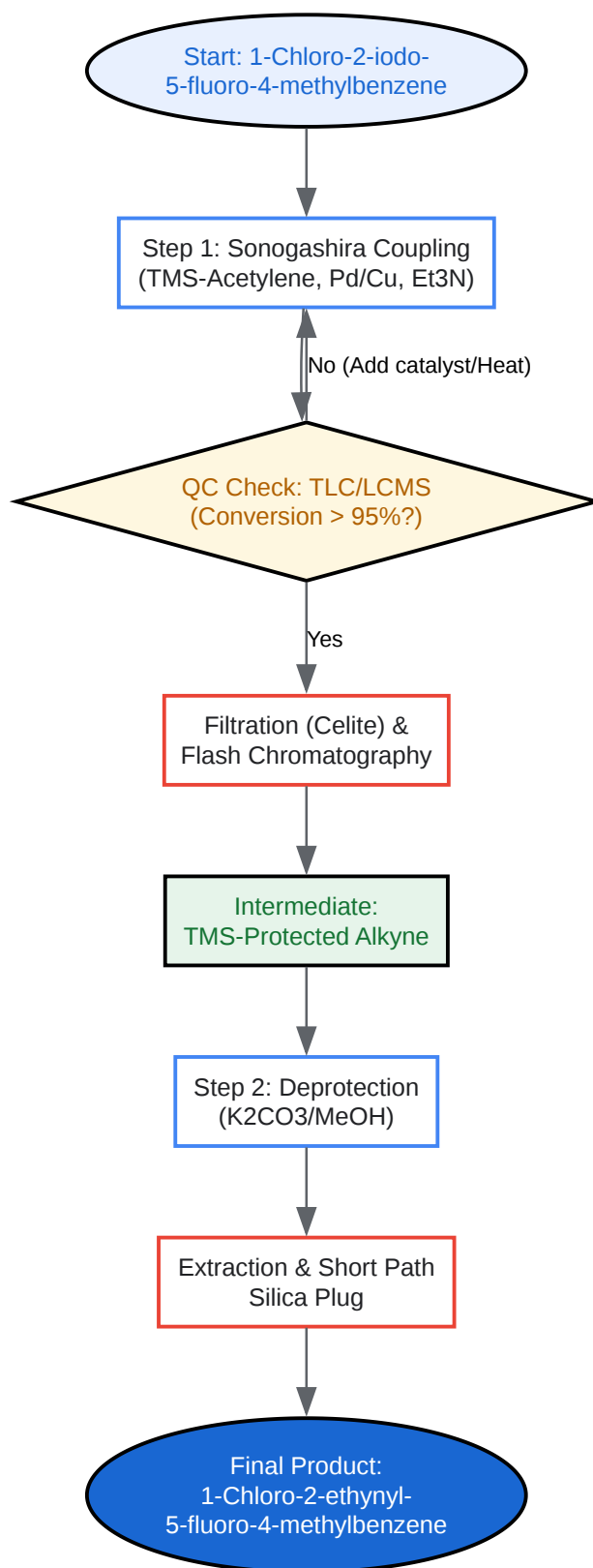
Procedure:

- Dissolve the TMS-intermediate in MeOH (0.1 M concentration).
- Add solid K₂CO₃ in one portion.
- Stir at room temperature for 1–2 hours.

- Quench: Dilute with water and extract with Diethyl Ether (Et₂O) or Dichloromethane (DCM).
- Drying: Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
- Final Isolation: If necessary, pass through a short silica plug to remove polar impurities. The product is obtained as a pale yellow oil/solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow and decision points for the synthesis, ensuring high purity and yield.



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Caption: Optimized 2-step synthetic workflow from aryl iodide to final alkyne product.

References

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. *Chemical Reviews*, 107(3), 874-922. [[Link](#)]
- Canonico, F., et al. (2019). Discovery of Sotorasib (AMG 510): A First-in-Class KRAS(G12C) Inhibitor. (Contextual reference for scaffold utility). *Nature*, 575, 217–223. [[Link](#)]

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